tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Overview
Description
This compound is an ester derivative of a benzo[b][1,4]oxazine ring system with a tert-butyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The benzo[b][1,4]oxazine is a type of heterocyclic compound, which are often found in many pharmaceuticals and natural products . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the benzo[b][1,4]oxazine ring, followed by esterification with the tert-butyl group, and finally coupling with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzo[b][1,4]oxazine ring, the tert-butyl ester group, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in this compound could potentially undergo Suzuki-Miyaura cross-coupling reactions with suitable partners .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it polar and capable of participating in hydrogen bonding .Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has been synthesized and utilized as an important intermediate in the creation of biologically active compounds. For example, its related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been used in the synthesis of crizotinib, a drug used for certain types of lung cancer (Kong et al., 2016).
Structural Analysis and Characterization
The structural characteristics of similar compounds, like tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have been explored using techniques like FTIR, NMR spectroscopy, and MS. X-ray diffraction studies have provided insights into their crystal structures, enabling a deeper understanding of their chemical properties and potential applications (Ye et al., 2021).
Use in HGF-Mimetic Agent Synthesis
These compounds have also found use in synthesizing HGF-mimetic agents, substances that mimic hepatocyte growth factor, which could have therapeutic applications. For instance, boron-containing 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4]oxazine derivatives have been synthesized using this compound as a key intermediate (Das et al., 2011).
Applications in Herbicide Synthesis
These compounds have also been explored in the synthesis of herbicides. Isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group have shown good herbicidal activities, with some of these analogues exhibiting typical symptoms against weeds, indicating the potential for agricultural applications (Huang et al., 2009).
Safety and Hazards
Mechanism of Action
Boronic acids and esters
Boronic acids and their derivatives are widely used in organic chemistry, especially in Suzuki coupling reactions . They can form stable covalent bonds with proteins, which can be useful in drug design .
Benzoxazines
Benzoxazines are a type of heterocyclic compound. They have been studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure, which influences its absorption, distribution, metabolism, and excretion (ADME). For example, the presence of the tert-butyl group might affect the compound’s lipophilicity, which can influence its absorption and distribution .
Biochemical pathways
The compound might interact with various biochemical pathways depending on its specific targets. For instance, if it targets a particular enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it inhibits a particular enzyme, it could decrease the production of the enzyme’s product .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO5/c1-17(2,3)24-16(22)21-10-11-23-15-12-13(8-9-14(15)21)20-25-18(4,5)19(6,7)26-20/h8-9,12H,10-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSGMKSKBKOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCO3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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